Sorbitan

Vue d'ensemble

Description

Sorbitan is a mixture of isomeric organic compounds derived from the dehydration of sorbitol. It serves as an intermediate in the conversion of sorbitol to isosorbide . This compound is primarily used in the production of surfactants such as polysorbates, which are important emulsifying agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sorbitan is produced by the dehydration of sorbitol. This reaction typically yields a mixture of five- and six-membered cyclic ethers, with the five-membered 1,4-anhydrosorbitol being the dominant product . The dehydration reaction can be carried out even in the presence of excess water .

Industrial Production Methods: The industrial production of this compound involves the etherification of sorbitol followed by esterification. Optimal conditions for the etherification reaction include a catalyst concentration of 1.1%, a reaction temperature of 150°C, and a reaction time of 90 minutes . The process is conducted under nitrogen protection and a vacuum degree of no less than 0.096 Mpa .

Analyse Des Réactions Chimiques

Types of Reactions: Sorbitan undergoes various chemical reactions, including esterification and crystallization. Esterification involves the reaction of this compound with fatty acids to form this compound esters .

Common Reagents and Conditions: The esterification reaction typically uses oleic acid and is conducted under conditions that include a catalyst and controlled temperature .

Major Products: The major products formed from these reactions include this compound esters such as this compound monooleate (Span 80), which is widely used as an emulsifier .

Applications De Recherche Scientifique

Sorbitan and its derivatives have a wide range of applications in various fields:

Chemistry: Used as emulsifying agents in the preparation of emulsions, creams, and ointments.

Biology: Employed in the stabilization of proteins and other biological molecules.

Medicine: Utilized in pharmaceutical formulations to enhance the stability and solubility of drugs.

Industry: Applied in the food industry as emulsifiers and stabilizers.

Mécanisme D'action

The mechanism by which sorbitan exerts its effects involves its amphiphilic nature, allowing it to reduce interfacial tension and improve the dispersion or solubilization of one phase in another . This property is crucial in its role as an emulsifying agent.

Comparaison Avec Des Composés Similaires

Polysorbates: Ethoxylated sorbitan esters known as polysorbates (e.g., Tween 80) are widely used in pharmaceuticals and food.

Sorbitol: A precursor to this compound, used in various applications including as a sweetener and humectant.

Uniqueness: this compound’s unique property lies in its ability to form stable emulsions and its versatility in various industrial applications. Unlike polysorbates, which are ethoxylated, this compound esters are non-ethoxylated, making them suitable for different applications .

Activité Biologique

Sorbitan, a nonionic surfactant derived from sorbitol, is primarily known for its role as an emulsifier in food and pharmaceutical formulations. Its derivatives, known as this compound esters, are widely used in various applications due to their surfactant properties. This article explores the biological activity of this compound, focusing on its metabolism, toxicity, biocompatibility, and potential therapeutic applications.

Chemical Structure and Derivatives

This compound esters are formed by the esterification of sorbitol with fatty acids. The most common derivatives include:

- This compound Monostearate (E491)

- This compound Tristearate (E492)

- This compound Monolaurate (E493)

- This compound Monooleate (E494)

- This compound Monopalmitate (E495)

These compounds exhibit amphiphilic properties, making them effective surfactants in various formulations.

Metabolism and Absorption

Research indicates that this compound esters undergo enzymatic hydrolysis primarily in the gastrointestinal tract. For instance, studies on this compound monostearate show that approximately 90% of the compound is absorbed and metabolized into this compound and stearic acid upon oral administration. The resulting metabolites are further processed through fatty acid beta-oxidation or carbohydrate metabolic pathways, ultimately leading to excretion via urine or carbon dioxide in the lungs .

Table 1: Metabolism of this compound Esters

| This compound Ester | Absorption Rate | Primary Metabolites | Excretion Pathways |

|---|---|---|---|

| This compound Monostearate | ~90% | This compound, Stearic Acid | Urine, CO2 |

| This compound Monolaurate | Variable | This compound, Lauric Acid | Feces, Urine |

| This compound Monooleate | Variable | This compound, Oleic Acid | Feces, Urine |

Toxicological Data

Toxicological studies have assessed the safety of this compound esters. The European Food Safety Authority (EFSA) has established an acceptable daily intake (ADI) for several this compound esters based on extensive evaluations. For example, the ADI for this compound monostearate is set at 10 mg/kg body weight per day . Furthermore, no significant genotoxicity concerns have been identified for these compounds .

Case Study: Dermal Absorption and Toxicity

A study involving dermal exposure to this compound esters indicated that absorption through intact skin is unlikely due to their large molecular weights. However, at high concentrations, some derivatives have shown tumor promotion and co-carcinogenic activity in dermal studies when combined with other known carcinogens . This underscores the importance of concentration and formulation context in evaluating safety.

Biocompatibility and Therapeutic Applications

Recent research has highlighted the potential of this compound monostearate in drug delivery systems. For instance, organogels formulated with this compound monostearate demonstrated favorable biocompatibility when tested on HaCaT cell lines. These organogels exhibited shear-thinning behavior and increased viscosity with higher concentrations of the surfactant, making them suitable for topical drug delivery applications .

Table 2: Biocompatibility Results of Organogels

| Concentration of this compound Monostearate | Cell Viability (%) |

|---|---|

| 0% | 100 |

| 5% | 95 |

| 10% | 90 |

| 15% | 85 |

The results indicate that even at higher concentrations, the organogels remained biocompatible, suggesting their potential for use in therapeutic formulations.

Propriétés

Numéro CAS |

20662-31-1 |

|---|---|

Formule moléculaire |

C6H12O5 |

Poids moléculaire |

164.16 g/mol |

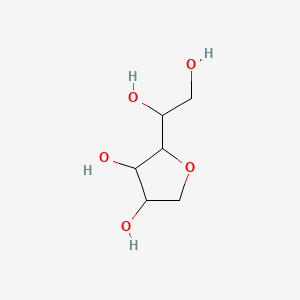

Nom IUPAC |

2-(1,2-dihydroxyethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2 |

Clé InChI |

JNYAEWCLZODPBN-UHFFFAOYSA-N |

SMILES canonique |

C1C(C(C(O1)C(CO)O)O)O |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.